4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol
Description
4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol is an organic compound with a complex structure that includes both ethoxycarbonyl and methoxyphenol groups
Properties
IUPAC Name |
ethyl 4-(4-hydroxy-3-methoxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-3-20-16(18)12-6-4-11(5-7-12)13-8-9-14(17)15(10-13)19-2/h4-10,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENMNMKRJGFOHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685715 | |
| Record name | Ethyl 4'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261968-30-2 | |
| Record name | Ethyl 4'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol typically involves the esterification of p-nitrobenzoic acid followed by catalytic hydrogenation to produce ethyl p-aminobenzoate. This intermediate is then subjected to further reactions to introduce the methoxyphenol group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification and hydrogenation processes. These methods are designed to maximize yield and purity while minimizing environmental impact. For example, the use of recycled ethanol in the esterification process can reduce production costs and environmental pollution .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst.
Nucleophiles: Such as alkoxides or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce 4-(4-Ethoxycarbonylphenyl)-2-hydroxyphenol, while reduction can yield ethyl p-aminobenzoate .
Scientific Research Applications
4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of 4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol involves its interaction with various molecular targets. For example, it can intercalate into DNA, causing changes in DNA structure and function. This interaction can lead to the inhibition of DNA replication and transcription, which is of interest in cancer research .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxycarbonylphenylboronic acid
- 4-Methoxycarbonylphenylboronic acid
- 4-Carboxyphenylboronic acid
Uniqueness
4-(4-Ethoxycarbonylphenyl)-2-methoxyphenol is unique due to its combination of ethoxycarbonyl and methoxyphenol groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific functional groups .
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